3-(3-Chloro-4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one
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Overview
Description
3-(3-Chloro-4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a thiophenylmethylidene group, and an imidazolidinone core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidinone core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the thiophen-2-ylmethylidene group: This step involves the condensation of the imidazolidinone intermediate with a thiophene derivative, often using a strong base such as sodium hydride or potassium tert-butoxide.
Addition of the chloro-methoxyphenyl group: This final step can be accomplished through a nucleophilic aromatic substitution reaction, where the chloro-methoxyphenyl group is introduced using a suitable halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone core can be reduced to form corresponding amines.
Substitution: The chloro group in the chloro-methoxyphenyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
3-(3-Chloro-4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The pathways involved may include disruption of cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-methoxyphenyl)-2-thioxoimidazolidin-4-one: Lacks the thiophen-2-ylmethylidene group.
3-(3-Chloro-4-methoxyphenyl)-5-thiophen-2-ylmethyleneimidazolidin-4-one: Lacks the sulfanylidene group.
Uniqueness
3-(3-Chloro-4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one is unique due to the presence of both the sulfanylidene and thiophen-2-ylmethylidene groups, which contribute to its diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H11ClN2O2S2 |
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Molecular Weight |
350.8 g/mol |
IUPAC Name |
(5Z)-3-(3-chloro-4-methoxyphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C15H11ClN2O2S2/c1-20-13-5-4-9(7-11(13)16)18-14(19)12(17-15(18)21)8-10-3-2-6-22-10/h2-8H,1H3,(H,17,21)/b12-8- |
InChI Key |
DCXQLKGEYLCUQG-WQLSENKSSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/NC2=S)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CS3)NC2=S)Cl |
Origin of Product |
United States |
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